molecular formula C6H7D5O2 B1164973 Butyl-3,3,4,4,4-d5 acetate

Butyl-3,3,4,4,4-d5 acetate

Cat. No.: B1164973
M. Wt: 121.19
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl-3,3,4,4,4-d5 acetate is a deuterated derivative of butyl acetate (C₆H₁₂O₂), where five hydrogen atoms at the 3rd and 4th positions of the butyl chain are replaced by deuterium (²H or D). This isotopic substitution minimally alters its chemical reactivity but can influence physical properties such as density, boiling point, and vibrational spectra, making it valuable in nuclear magnetic resonance (NMR) studies and tracer applications in metabolic research . While specific data on the deuterated form is sparse in the provided evidence, its non-deuterated counterpart, butyl acetate, is well-characterized:

  • Molecular Formula: C₆H₁₂O₂ (C₄H₉OCOCH₃)
  • Molecular Weight: 116.16 g/mol (non-deuterated)
  • Boiling Point: 126.1°C
  • Density: 0.8825 g/cm³ at 20°C
  • Solubility: 0.68 g/100 mL in water (20°C), miscible with organic solvents (e.g., ethanol, ether) .

Butyl acetate is widely used as a solvent in coatings, paints, and inks due to its favorable evaporation rate and compatibility with resins . The deuterated variant is likely employed in specialized contexts requiring isotopic labeling, such as mechanistic studies in organic chemistry or pharmacokinetics .

Properties

Molecular Formula

C6H7D5O2

Molecular Weight

121.19

Purity

95% min.

Synonyms

Butyl-3,3,4,4,4-d5 acetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares butyl-3,3,4,4,4-d5 acetate with its isomers and related esters:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³, 20°C) Key Applications
Butyl acetate C₆H₁₂O₂ 116.16 126.1 0.8825 Solvent for paints, coatings, inks
Isobutyl acetate C₆H₁₂O₂ 116.16 117 0.87 Solvent in adhesives, fragrances
tert-Butyl acetate C₆H₁₂O₂ 116.16 97–98 0.866 Fuel additive, high-purity solvents
Butyl carbitol acetate C₁₀H₂₀O₄ 204.3 246.7 0.979 High-boiling solvent for industrial coatings
Hexyl acetate C₈H₁₆O₂ 144.21 169 0.879 Flavoring agent (fruity aroma)
Ethyl acetate C₄H₈O₂ 88.11 77.1 0.902 Solvent in pharmaceuticals, food

Flavor and Fragrance Contributions

Butyl acetate and hexyl acetate are critical in food and cosmetic industries for their fruity notes. For example:

  • Butyl acetate contributes to apple aroma (OAV >1 in ‘Orin’ apples) .
  • Hexyl acetate is a key volatile in cheeses and fruit flavors .
    Deuterated esters like butyl-d5 acetate are less likely to be used in flavors due to regulatory and cost constraints, but they may serve as internal standards in gas chromatography .

Research and Industrial Relevance

  • Synthesis: Butyl acetate is produced via esterification of acetic acid and butanol, while deuterated versions require isotopically labeled precursors . Metabolic engineering in E.
  • Safety : All butyl acetate isomers are flammable (flash point ≈22–35°C) and require ventilation to avoid toxicity (>950 mg/m³) .

Q & A

Q. What are the standard protocols for synthesizing Butyl-3,3,4,4,4-d5 acetate with high isotopic purity?

  • Methodological Answer: Synthesis typically involves acid-catalyzed esterification of deuterated butanol with acetic acid-d4. Key steps include:
  • Use of deuterated reagents (e.g., D₂SO₄ as a catalyst) under anhydrous conditions to minimize proton exchange .
  • Monitoring isotopic purity via GC-MS or NMR to confirm ≥98 atom% D (as seen in deuterated phenol derivatives in ).
  • Purification via fractional distillation or preparative HPLC to remove non-deuterated byproducts.
    Critical Parameters:
FactorOptimal Range
Reaction temperature60–80°C
Catalyst concentration1–3% (w/w)
Deuterium source purity≥99 atom% D

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H NMR detects residual protiated signals; ²H NMR quantifies deuterium distribution (e.g., absence of peaks at 3,3,4,4,4 positions confirms deuteration) .
  • GC-MS: Monitors molecular ion clusters (e.g., m/z 117 [M]⁺ for deuterated vs. 116 for non-deuterated) and isotopic purity .
  • Isotopic Ratio Analysis: High-resolution mass spectrometry (HRMS) calculates D/H ratios using natural abundance corrections .

Q. How should deuterated solvents be handled to prevent isotopic contamination during experiments?

  • Methodological Answer:
  • Store at 0–6°C in sealed, inert containers (e.g., glass ampoules) to avoid moisture absorption and proton exchange .
  • Use anhydrous reaction conditions and deuterium-compatible catalysts (e.g., deuterated HCl for acidic environments) .
  • Validate solvent purity via Karl Fischer titration before critical experiments .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer: Apply orthogonal experimental design to test variables (temperature, catalyst loading, reaction time). Example workflow:
  • Factors and Levels:
FactorLevel 1Level 2Level 3
Temperature (°C)607080
Catalyst (% w/w)123
Reaction time (h)61218
  • Use regression analysis to model yield (%) and identify interactions (e.g., higher temperatures reduce reaction time but increase byproduct formation) .
  • Validate models with confirmatory runs and adjust parameters for ≥95% yield .

Q. How do isotopic effects influence reaction kinetics when using this compound as a substrate?

  • Methodological Answer: Deuterium’s higher mass slows reaction rates (kinetic isotope effect, KIE) in bond-breaking steps. For example:
  • Ester Hydrolysis: Rate constants (k) for deuterated vs. non-deuterated esters differ by a factor of 2–6, depending on the mechanism (e.g., acid vs. base catalysis) .
  • Computational Modeling: Use software (e.g., Gaussian) to simulate transition states and predict KIE values. Compare with experimental data from kinetic studies .

Q. What strategies mitigate isotopic interference in mass spectrometry when analyzing deuterated compounds in complex matrices?

  • Methodological Answer:
  • High-Resolution MS (HRMS): Resolve isotopic clusters (e.g., distinguish [M+D]⁺ from [M+H]⁺) with resolving power >50,000 .
  • Internal Standards: Use fully deuterated analogs (e.g., Butyl-d10 acetate) to correct for matrix effects and ionization variability .
  • Data Analysis: Apply algorithms (e.g., XCMS) to deconvolute overlapping isotopic patterns in biological or environmental samples .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in isotopic purity measurements between NMR and GC-MS?

  • Methodological Answer:
  • NMR Limitations: Protons in trace solvents (e.g., residual H₂O in CDCl₃) may skew ¹H NMR integration. Use deuterated solvents and subtract background signals .
  • GC-MS Artifacts: In-source fragmentation can alter isotopic ratios. Optimize ionization energy (e.g., 70 eV for EI-MS) and compare with reference spectra .
  • Cross-Validation: Combine NMR, MS, and elemental analysis for consensus purity values .

Q. Why does this compound exhibit unexpected reactivity in nucleophilic substitutions?

  • Methodological Answer:
  • Steric Effects: Deuteration at 3,3,4,4,4 positions increases steric hindrance, reducing accessibility to electrophilic centers. Confirm via molecular dynamics simulations .
  • Electronic Effects: Deuterium’s electron-withdrawing nature alters charge distribution. Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials .

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